molecular formula C10H8BrFN2O2 B1522817 5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 1251925-16-2

5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No. B1522817
CAS RN: 1251925-16-2
M. Wt: 287.08 g/mol
InChI Key: KJYHFTNCVUKMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione” is a derivative of imidazolidine-2,4-dione, which is a type of heterocyclic compound. The molecule also contains a phenyl ring substituted with bromine and fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazolidine-2,4-dione ring attached to a phenyl ring substituted with bromine and fluorine atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine and fluorine atoms, which are both halogens, and the imidazolidine-2,4-dione ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens and the imidazolidine-2,4-dione ring could influence its solubility, stability, and reactivity .

Scientific Research Applications

Catalysis and Synthesis

Brønsted acidic ionic liquids containing nitrogen-based organic cations have been utilized as catalysts and reaction mediums for the synthesis of fluorinated spiro[indole-thiazinones/thiazolidinones] demonstrating significant yield improvements and potential antihistaminic properties (Arya et al., 2012). These findings suggest the utility of imidazolidine derivatives in facilitating chemical reactions, potentially including those involving 5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione.

Pharmacological Research

Derivatives of imidazolidine-2,4-dione have been explored for various pharmacological activities. For example, substituted imidazolidinediones and thiazolidinediones have been synthesized and evaluated for their in vitro cytotoxic activity (Barros Costa et al., 1995). This demonstrates the potential of 5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione in contributing to the development of new therapeutic agents.

Environmental and Material Science

Activated carbons modified with imidazolidine derivatives have been employed for the solid-phase extraction of metals, showcasing their utility in environmental science (Ghaedi et al., 2008). This highlights a potential application of 5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione in enhancing material science and environmental cleanup efforts.

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic solutions (Yadav et al., 2015). Such studies indicate the potential of structurally similar compounds like 5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione in contributing to materials engineering by preventing corrosion.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, many halogenated compounds are considered hazardous and require careful handling .

properties

IUPAC Name

5-(2-bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(12)4-7(6)11/h2-4H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYHFTNCVUKMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 3
5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 5
5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-(2-Bromo-4-fluorophenyl)-5-methylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.